(5E)-2-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5E)-2-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.: 158525-98-5
VCID: VC16140576
InChI: InChI=1S/C19H15BrN4OS/c1-23(2)15-9-3-12(4-10-15)11-16-18(25)24-19(26-16)21-17(22-24)13-5-7-14(20)8-6-13/h3-11H,1-2H3/b16-11+
SMILES:
Molecular Formula: C19H15BrN4OS
Molecular Weight: 427.3 g/mol

(5E)-2-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.: 158525-98-5

Cat. No.: VC16140576

Molecular Formula: C19H15BrN4OS

Molecular Weight: 427.3 g/mol

* For research use only. Not for human or veterinary use.

(5E)-2-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one - 158525-98-5

Specification

CAS No. 158525-98-5
Molecular Formula C19H15BrN4OS
Molecular Weight 427.3 g/mol
IUPAC Name (5E)-2-(4-bromophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C19H15BrN4OS/c1-23(2)15-9-3-12(4-10-15)11-16-18(25)24-19(26-16)21-17(22-24)13-5-7-14(20)8-6-13/h3-11H,1-2H3/b16-11+
Standard InChI Key NWGMKNSVWNOAEH-LFIBNONCSA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2
Canonical SMILES CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Introduction

(5E)-2-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]13thiazolo[3,2-b]124triazol-6(5H)-one is a complex organic compound characterized by its unique structural features, including multiple functional groups and heterocyclic rings. It combines a thiazole ring and a triazole ring, both of which are known for their diverse biological activities. The presence of bromine and dimethylamino substituents enhances its chemical reactivity and potential therapeutic applications.

Structural Information

  • Molecular Formula: C19H15BrN4OS

  • CAS Number: 158525-98-5

  • Linear Formula: (5E)-2-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene] thiazolo[3,2-b] triazol-6(5H)-one

SMILES and InChI

  • SMILES: CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

  • InChI: InChI=1S/C19H15BrN4OS/c1-23(2)15-9-3-12(4-10-15)11-16-18(25)24-19(26-16)21-17(22-24)13-5-7-14(20)8-6-13/h3-11H,1-2H3/b16-11+

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+427.02226184.5
[M+Na]+449.00420190.3
[M+NH4]+444.04880188.8
[M+K]+464.97814190.0
[M-H]-425.00770188.2
[M+Na-2H]-446.98965189.7
[M]+426.01443185.7
[M]-426.01553185.7

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. These methods can vary based on available reagents and desired yields, highlighting the complexity involved in synthesizing this compound. The unique arrangement of functional groups contributes to its potential biological activity and allows it to participate in various chemical reactions, which are critical for modifying the compound to explore its derivatives and enhance biological activity.

Biological Activity and Potential Applications

Compounds with similar structures exhibit significant biological activities, making this compound of interest in medicinal chemistry and drug development. The mechanism of action for compounds like this often involves interaction with biological targets such as enzymes or receptors. Computational studies using molecular docking have been employed to predict how this compound interacts with specific proteins involved in disease pathways.

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